

N-Demethylsinomenine: A Technical Guide to its Chemical Profile and Pharmacological Activity

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Compound of Interest

Compound Name: *N-demethylsinomenine*

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Abstract

N-demethylsinomenine (NDSM) is a natural alkaloid and the primary active metabolite of sinomenine, a compound extracted from the medicinal plant *Sinomenium acutum*. Possessing a morphinan scaffold, NDSM has garnered significant attention for its potent analgesic properties, particularly in models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **N-demethylsinomenine**. Detailed experimental protocols for key in vivo and in vitro assays are provided, alongside a summary of its pharmacokinetic profile. The primary mechanism of action, involving the modulation of GABAergic neurotransmission and neuroinflammation, is discussed and visually represented through signaling pathway diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel analgesic therapeutics.

Chemical Structure and Physicochemical Properties

N-demethylsinomenine is a tetracyclic alkaloid with the IUPAC name (+)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one.^[1] Its chemical structure is characterized by a morphinan core, which it shares with other opioid compounds; however, its pharmacological activity is distinct.

Table 1: Chemical and Physicochemical Properties of **N-demethylsinomenine**

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₁ NO ₄	[2]
Molecular Weight	315.4 g/mol	[2]
IUPAC Name	(1S,9R,10R)-3-hydroxy-4,12-dimethoxy-17-azatetracyclo[7.5.3.0 ^{1,10} .0 ^{2,7}]heptadeca-2(7),3,5,11-tetraen-13-one	[2]
SMILES	<chem>COC1=C(C2=C(C[C@@H]3[C@H]4[C@]2(CCN3)CC(=O)C(=C4)OC)C=C1)O</chem>	[2]
PubChem CID	9861678	[2]
Melting Point	Not experimentally reported in the reviewed literature.	-
Solubility	Poorly soluble in water. Soluble in 10% DMSO for in vitro studies and in 0.9% saline for in vivo administration.[1]	-
XlogP	1.7	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	5	[2]

Synthesis and Isolation

N-demethylsinomenine can be obtained through two primary methods:

- Isolation from Natural Sources: It is a naturally occurring compound found in the stems of *Sinomenium acutum*. [3][4]

- **Chemical Synthesis:** NDSM can be chemically synthesized, often starting from its parent compound, sinomenine. While detailed, step-by-step protocols are not readily available in the public domain, published research indicates that laboratory synthesis is a viable method for obtaining high-purity NDSM (>98% by HPLC) for research purposes.[1][5] The synthesized compound's structure is typically confirmed using techniques like NMR spectroscopy.[1]

Pharmacological Properties and Mechanism of Action

N-demethylsinomenine has demonstrated significant analgesic effects in various preclinical pain models, including neuropathic and inflammatory pain.[6][7] Its primary mechanism of action is believed to be mediated through the enhancement of GABAergic inhibition and the suppression of neuroinflammation.

Modulation of GABAA Receptors

The analgesic effects of NDSM are primarily attributed to its interaction with γ -aminobutyric acid type A (GABA_A) receptors.[6][7] Studies have shown that the anti-allodynic effects of NDSM can be blocked by the selective GABA_A receptor antagonist, bicuculline.[6][7] Further research has pinpointed the involvement of specific GABA_A receptor subtypes, with evidence suggesting that the analgesic actions are mainly mediated by the $\alpha 2$ and partially by the $\alpha 3$ subunits.[8] It is important to note that it is currently unclear whether NDSM acts as a direct agonist at GABA_A receptors or if it indirectly enhances GABAergic signaling.[1]

Anti-inflammatory Effects

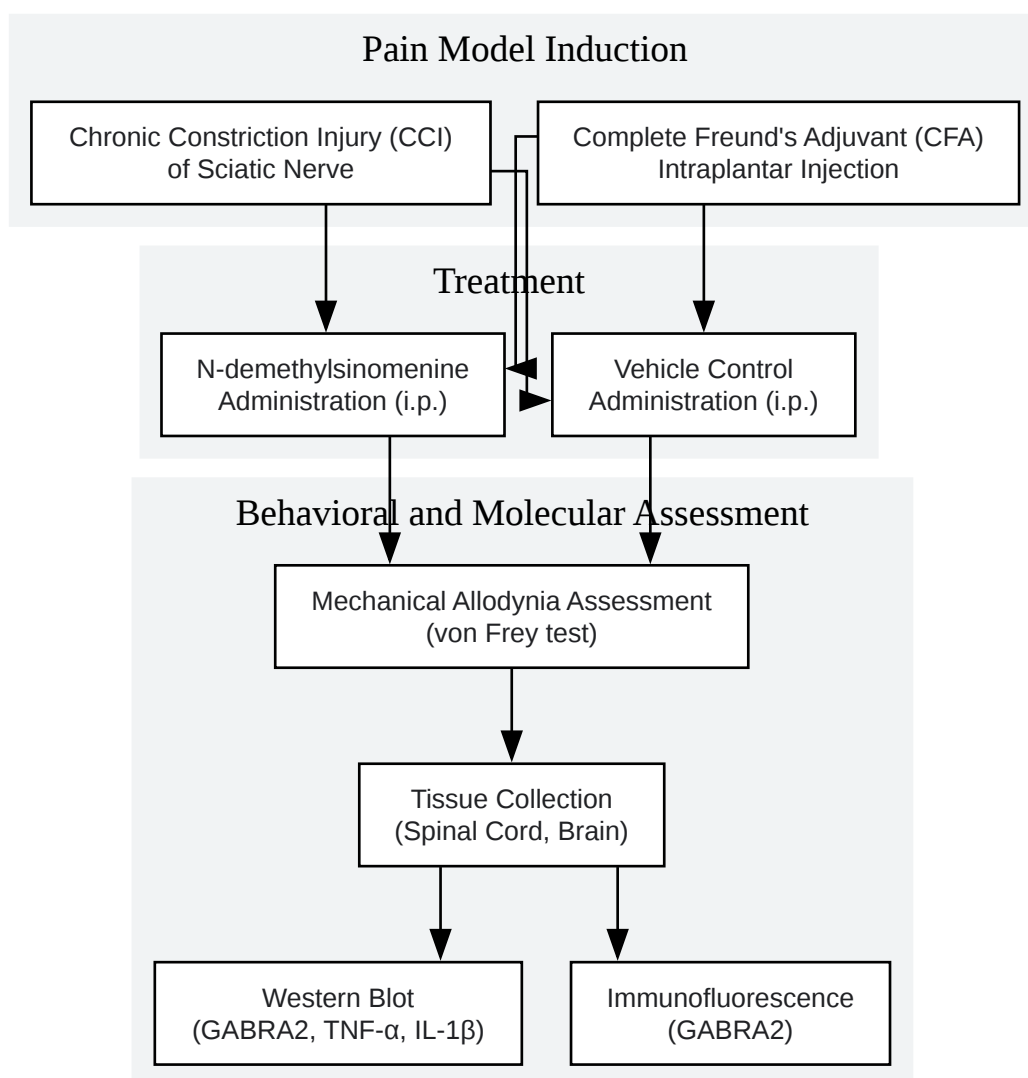
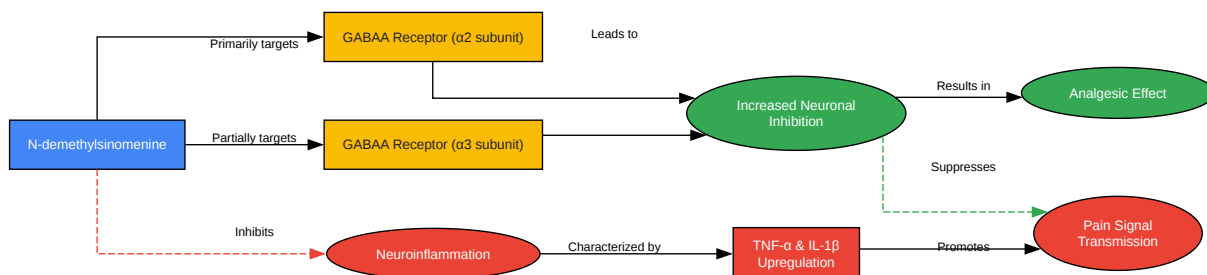
In addition to its effects on the GABAergic system, **N-demethylsinomenine** exhibits anti-inflammatory properties that contribute to its analgesic profile. In animal models of neuropathic pain, NDSM treatment has been shown to reverse the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1beta (IL-1 β) in the spinal cord and brain.[8]

Interaction with MRGPRX2

Recent studies have also investigated the interaction of **N-demethylsinomenine** with the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is implicated in mast cell

activation and anaphylactoid reactions.[9] While its parent compound, sinomenine, is known to activate MRGPRX2, the role of NDSM in this pathway is an area of ongoing investigation.[9]

Signaling Pathways and Experimental Workflows



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